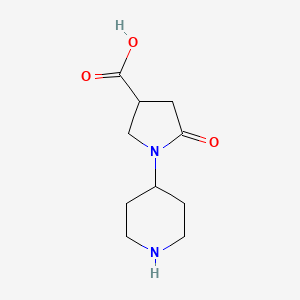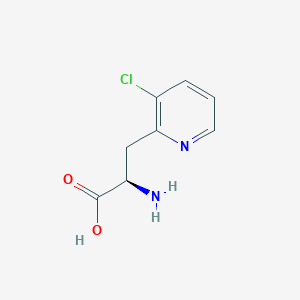amine](/img/structure/B13268040.png)
[(4-Methylmorpholin-2-yl)methyl](pentan-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylmorpholin-2-yl)methylamine is a chemical compound with the molecular formula C11H24N2O. It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and a pentylamine chain. This compound is used primarily in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylmorpholin-2-yl)methylamine typically involves the reaction of morpholine with a suitable alkylating agent to introduce the methyl group. This is followed by the addition of a pentylamine chain through nucleophilic substitution. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of (4-Methylmorpholin-2-yl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylmorpholin-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution often involves reagents such as alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(4-Methylmorpholin-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylmorpholin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(4-Methylmorpholin-2-yl)methylamine can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine ring structure but differ in their substituents.
Pentylamine derivatives: Compounds with a pentylamine chain but different ring structures or substituents.
The uniqueness of (4-Methylmorpholin-2-yl)methylamine lies in its specific combination of a methyl-substituted morpholine ring and a pentylamine chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]pentan-3-amine |
InChI |
InChI=1S/C11H24N2O/c1-4-10(5-2)12-8-11-9-13(3)6-7-14-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
PJVGJKDPHACRHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1CN(CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


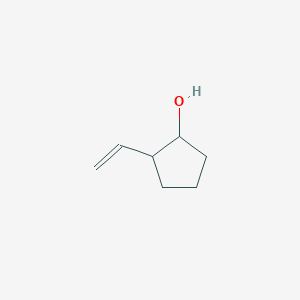
![3-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13267966.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine](/img/structure/B13267972.png)

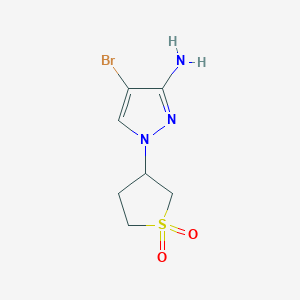
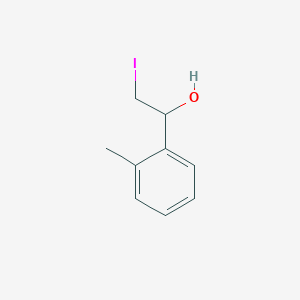
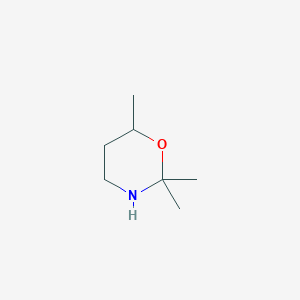
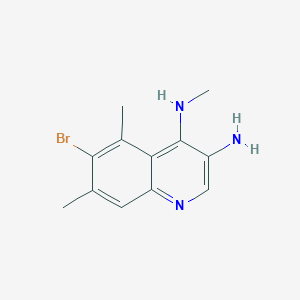

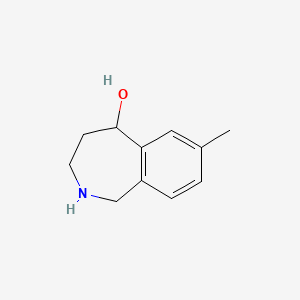
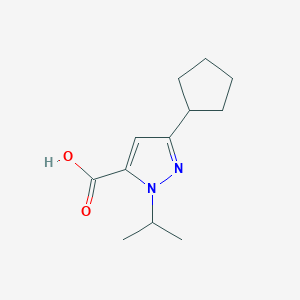
![5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13268013.png)
